molecular formula C24H23N3O6S2 B11109666 dimethyl 5,5'-[6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diylbis(sulfanediylmethanediyl)]difuran-2-carboxylate

dimethyl 5,5'-[6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diylbis(sulfanediylmethanediyl)]difuran-2-carboxylate

Cat. No.: B11109666
M. Wt: 513.6 g/mol
InChI Key: IEJRDELTQCLRFL-UHFFFAOYSA-N
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Description

METHYL 5-({[2-({[5-(METHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE: is a complex organic compound that features a unique structure combining furan, pyrimidoindole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[2-({[5-(METHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE involves multiple steps, starting with the preparation of the furan and pyrimidoindole intermediates. The key steps include:

    Formation of the furan intermediate: This involves the reaction of a suitable aldehyde with a sulfur-containing reagent to form the furan ring.

    Synthesis of the pyrimidoindole core: This step involves the cyclization of an appropriate precursor to form the pyrimidoindole structure.

    Coupling of the intermediates: The furan and pyrimidoindole intermediates are then coupled using a sulfanyl linker under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[2-({[5-(METHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 5-({[2-({[5-(METHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of METHYL 5-({[2-({[5-(METHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-(METHOXYMETHYL)FURAN-2-CARBOXYLATE
  • METHYL 5-(METHOXYCARBONYL)FURAN-2-YL METHYL SULFANYL

Uniqueness

METHYL 5-({[2-({[5-(METHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE is unique due to its combination of furan, pyrimidoindole, and sulfanyl groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C24H23N3O6S2

Molecular Weight

513.6 g/mol

IUPAC Name

methyl 5-[[2-[(5-methoxycarbonylfuran-2-yl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indol-4-yl]sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C24H23N3O6S2/c1-30-22(28)17-9-7-13(32-17)11-34-21-19-15-5-3-4-6-16(15)25-20(19)26-24(27-21)35-12-14-8-10-18(33-14)23(29)31-2/h7-10H,3-6,11-12H2,1-2H3,(H,25,26,27)

InChI Key

IEJRDELTQCLRFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=NC3=C2C4=C(N3)CCCC4)SCC5=CC=C(O5)C(=O)OC

Origin of Product

United States

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